molecular formula C8H12F3NO B13172111 5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol

5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol

Cat. No.: B13172111
M. Wt: 195.18 g/mol
InChI Key: CJHSDNLOBAIDLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol is a bicyclic [3.3.0] compound featuring a cyclopenta[c]pyrrol scaffold substituted with a trifluoromethyl (–CF₃) group and a hydroxyl (–OH) moiety at the 5-position. This structure is a key intermediate in the synthesis of Retinol Binding Protein 4 (RBP4) antagonists, which are investigated for therapeutic applications such as treating age-related macular degeneration and metabolic disorders .

The compound’s synthesis typically involves coupling reactions between the bicyclic pyrrolidine core and aromatic or heteroaromatic substituents. For example, intermediates like (3aR,5R,6aS)-5-(2-(trifluoromethyl)phenyl)octahydrocyclopenta[c]pyrrole are reacted with pyrimidine or nicotinic acid derivatives under microwave or reflux conditions to yield target molecules . Key analytical data, such as ¹H NMR and mass spectrometry (MS), confirm the structural integrity and purity of the final product (>99% AUC by HPLC) .

Properties

Molecular Formula

C8H12F3NO

Molecular Weight

195.18 g/mol

IUPAC Name

5-(trifluoromethyl)-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-ol

InChI

InChI=1S/C8H12F3NO/c9-8(10,11)7(13)1-5-3-12-4-6(5)2-7/h5-6,12-13H,1-4H2

InChI Key

CJHSDNLOBAIDLX-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC2CC1(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

General Approach

  • Starting Materials : The synthesis often begins with commercially available or readily synthesized precursors, such as cyclopentapyrrole derivatives.
  • Trifluoromethylation : Introduction of the trifluoromethyl group can be achieved through various methods, including nucleophilic trifluoromethylation or radical trifluoromethylation reactions.
  • Cyclopentapyrrole Formation : The core cyclopentapyrrole structure is typically formed through a series of reactions involving cyclization and reduction steps.
  • Functional Group Manipulation : Final steps may involve the introduction or modification of functional groups to achieve the desired compound.

Data Tables

Given the limited specific data available for 5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol, a general comparison with related compounds can be made:

Compound Name Key Features Biological Activity
(3aR,5S,6aS)-5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride Cyclopentapyrrole structure; trifluoromethyl group Predicted pharmacological effects via PASS
Cyclopentapyrrole Derivatives Varied substituents Diverse biological activities
Trifluoromethylated Aromatic Compounds Enhanced lipophilicity Variable; often related to drug design

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully saturated compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of fully saturated compounds.

    Substitution: Formation of derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases.

    Biological Research: The compound is used as a probe to study biological pathways and molecular interactions due to its unique structural features.

    Industrial Applications: It is explored for use in the synthesis of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with active site residues, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Table 1: Key Derivatives of 5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol

Compound ID Substituent Molecular Weight (g/mol) Key Application/Activity Reference
Compound 42 Pyrimidine-4-carboxylic acid 391 (M + H)+ RBP4 antagonism (therapeutic)
Compound 51 (Nicotinic acid derivative) Nicotinic acid 377 (M + H)+ Enhanced solubility and binding
Compound 52 Benzoic acid 390 (M + H)+ Structural diversity in SAR studies

Key Findings :

  • Compound 42 demonstrates potent RBP4 antagonism due to the pyrimidine-4-carboxylic acid group, which enhances hydrogen bonding with the protein .
  • Compound 51 substitutes the pyrimidine ring with nicotinic acid, improving aqueous solubility (as evidenced by its lower retention time in HPLC: tR = 7.8 min vs. 17.6 min for Compound 46) while maintaining binding affinity .
  • Compound 52 incorporates a benzoic acid moiety, highlighting the scaffold’s versatility in structure-activity relationship (SAR) studies .

Comparison with Trifluoromethyl-Containing Pesticides

Table 2: Trifluoromethyl Compounds in Agrochemistry

Compound Core Structure Molecular Weight (g/mol) Key Application Reference
5g (Oxadiazole thioether) 1,3,4-Oxadiazole N/A Fungicidal/Herbicidal
Pyridalyl Pyridyloxy-propyl ether 491.12 Insecticidal

Key Findings :

  • Compound 5g (1,3,4-oxadiazole thioether) exhibits fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum), attributed to its trifluoromethyl group enhancing hydrophobic interactions with the SDH enzyme .
  • Pyridalyl leverages its trifluoromethyl-pyridyloxy group for insecticidal activity, demonstrating the –CF₃ group’s role in improving lipid membrane penetration .
  • Contrast: Unlike this compound, agrochemicals prioritize –CF₃ for environmental stability and target non-mammalian proteins.

Table 3: Physicochemical Properties of Bicyclic Analogues

Compound Molecular Weight (g/mol) Boiling Point/Stability Toxicity Profile Reference
Target Compound ~378 (M + H)+ Stable under reflux conditions No acute toxicity data
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate 225.28 Stable at recommended storage Skin/eye irritant

Key Findings :

  • The target compound ’s higher molecular weight (~378 vs. 225.28) correlates with its therapeutic protein-binding capacity, while the tert-butyl derivative prioritizes synthetic versatility .
  • Safety data for the tert-butyl analogue highlight risks of skin/eye irritation, whereas the target compound’s toxicity remains uncharacterized in the provided evidence .

Biological Activity

5-(Trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C10H12F3N
Molecular Weight 201.21 g/mol
IUPAC Name This compound
CAS Number Not available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the modulation of retinol-binding protein (RBP4). RBP4 antagonists have been shown to impede ocular uptake of serum all-trans retinol, which is crucial in the treatment of age-related macular degeneration (AMD) and other retinal diseases .

Antagonistic Effects on Retinol-Binding Protein

Research indicates that this compound exhibits antagonistic properties against RBP4. In studies involving rodent models, this compound demonstrated a significant reduction in serum RBP4 levels, leading to a decrease in the accumulation of lipofuscin bisretinoids in the retina . Such effects are critical for delaying the progression of degenerative retinal diseases.

Neuroprotective Properties

In addition to its ocular benefits, this compound has shown neuroprotective effects. Studies have indicated that it can ameliorate neuronal damage caused by various neurotoxic agents, suggesting potential applications in treating neurodegenerative diseases .

Case Studies and Research Findings

  • Retinal Health : In a study focusing on AMD, administration of RBP4 antagonists like this compound resulted in over an 85% reduction in serum RBP4 levels in chronic dosing scenarios. This correlated with a significant reduction in retinal lipofuscin accumulation, highlighting its therapeutic potential .
  • Neuroprotection : Another investigation demonstrated that this compound could protect dopaminergic neurons from chemical-induced damage in vitro and in vivo models. The mechanism involved the activation of nuclear factor erythroid 2-related factor 2 (NRF2), promoting antioxidative responses .

Summary of Biological Activities

Activity TypeObserved EffectsReference
RBP4 Antagonism Reduced serum RBP4 levels by >85%
Neuroprotection Ameliorated neuronal damage
Retinal Protection Decreased lipofuscin accumulation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrol-5-ol, and what critical parameters influence yield?

  • Methodological Answer : A typical route involves reacting (3aR,5R,6aS)-5-(2-(trifluoromethyl)phenyl)octahydrocyclopenta[c]pyrrole hydrochloride with methyl 2-chloro-5-methylpyrimidine-4-carboxylate in DMF at 60°C for 16 hours, followed by aqueous workup . Key parameters include solvent choice (polar aprotic solvents like DMF enhance nucleophilicity), stoichiometric ratios (equimolar reagents minimize side products), and temperature control to avoid decomposition. Et₃N is often added to neutralize HCl byproducts .

Q. How is stereochemical purity ensured during the synthesis of bicyclic octahydrocyclopenta[c]pyrrolo derivatives?

  • Methodological Answer : Chiral HPLC or capillary electrophoresis is used to resolve enantiomers, while X-ray crystallography confirms absolute configuration. For example, intermediates like (3aR,5R,6aS)-configured precursors are validated via single-crystal diffraction to ensure stereochemical fidelity .

Q. What analytical techniques are recommended for characterizing this compound’s structural and functional groups?

  • Methodological Answer :

  • NMR : ¹⁹F NMR identifies trifluoromethyl environments (δ ~ -60 to -70 ppm), while ¹H NMR resolves cyclopenta[c]pyrrolo ring protons (δ 1.5–3.5 ppm for bridgehead hydrogens) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₄H₁₅F₃N₂O₂).
  • IR Spectroscopy : Hydroxyl stretches (3300–3500 cm⁻¹) and carbonyl/trifluoromethyl signatures (1700 cm⁻¹ and 1150 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for bicyclic pyrrolo derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects or dynamic ring puckering. Use variable-temperature NMR to assess conformational flexibility. Cross-validate with computational methods (DFT calculations for chemical shift predictions) and compare against crystallographic data from studies like those by Zakarian et al. (2003) .

Q. What strategies optimize the regioselective functionalization of the cyclopenta[c]pyrrolo scaffold?

  • Methodological Answer :

  • Electrophilic Substitution : Direct trifluoromethylation via Cu-mediated coupling (e.g., using Umemoto’s reagent) at the 5-position .
  • Protecting Groups : Use tert-butyloxycarbonyl (t-Boc) to shield the pyrrolidine nitrogen during oxidation or alkylation steps .
  • Catalysis : Pd(PPh₃)₄ facilitates cross-coupling reactions for aryl/heteroaryl introductions .

Q. How does the trifluoromethyl group impact the compound’s bioactivity in retinol-binding protein 4 (RBP4) antagonism?

  • Methodological Answer : The -CF₃ group enhances binding affinity to RBP4’s hydrophobic pocket (ΔG ~ -8.2 kcal/mol via docking studies). Competitive fluorescence displacement assays (using retinol-FITC) quantify inhibition (IC₅₀ < 50 nM). Compare with non-fluorinated analogs to isolate electronic vs. steric effects .

Q. What are the stability challenges for this compound under acidic/basic conditions?

  • Methodological Answer :

  • Acidic Conditions : Protonation of the pyrrolidine nitrogen leads to ring-opening. Stabilize with buffered solutions (pH 5–7) .
  • Basic Conditions : Hydroxyl group deprotonation may trigger elimination. Use inert atmospheres (N₂/Ar) and low temperatures during basic workups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.